The Robison Ester (Dipotassium Salt): A Comprehensive Technical Guide for Researchers
The Robison Ester (Dipotassium Salt): A Comprehensive Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the Robison ester dipotassium salt, also known as D-glucose-6-phosphate dipotassium salt. This pivotal molecule stands at the crossroads of several major metabolic pathways, making it an indispensable tool for researchers in biochemistry, drug discovery, and metabolic studies. This document elucidates its fundamental chemical and physical properties, details methods for its synthesis and purification, and presents comprehensive protocols for its application in key enzymatic assays. By offering a detailed understanding of its role in glycolysis, the pentose phosphate pathway, and glycogen metabolism, this guide serves as an essential resource for scientists seeking to leverage this critical intermediate in their research endeavors.
Introduction: The Central Role of Robison Ester
The Robison ester, or D-glucose-6-phosphate (G6P), is the first key intermediate in intracellular glucose metabolism. Its formation, catalyzed by hexokinases, traps glucose within the cell, committing it to one of several essential metabolic fates. The dipotassium salt of this ester is a stable, water-soluble form that is widely used in research settings. Its significance stems from its position as a critical node in cellular energy production and biosynthetic processes. Understanding the chemistry and biological applications of Robison ester dipotassium salt is fundamental for researchers investigating metabolic regulation, enzyme kinetics, and the pathophysiology of metabolic diseases.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Robison ester dipotassium salt is crucial for its proper handling, storage, and use in experimental settings.
| Property | Value | References |
| Systematic Name | D-Glucose, 6-(dihydrogen phosphate), dipotassium salt | [1][2] |
| Synonyms | Robison ester dipotassium salt, D-glucose-6-phosphate dipotassium salt, G6P-K2 | [3][4] |
| Molecular Formula | C₆H₁₁K₂O₉P | [1][3] |
| Molecular Weight | 336.32 g/mol (anhydrous) | [1][3][4] |
| CAS Number | 5996-17-8 | [1][3] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in water | [3] |
| Storage | Store at -20°C | [3] |
Note: The hydrated form may have a slightly higher molecular weight.[5][6]
Synthesis and Purification
While commercially available, understanding the synthesis and purification of Robison ester dipotassium salt can be valuable for specific research applications, such as isotopic labeling studies. Both chemical and enzymatic methods have been described.
Enzymatic Synthesis
Enzymatic synthesis offers a high degree of specificity, yielding the biologically active D-isomer. A common approach involves the use of hexokinase.
Principle: Hexokinase catalyzes the phosphorylation of D-glucose at the C6 position using adenosine triphosphate (ATP) as the phosphate donor.
Figure 1: Enzymatic synthesis of D-glucose-6-phosphate.
Protocol: Enzymatic Synthesis of D-Glucose-6-Phosphate
-
Reaction Mixture Preparation: In a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), dissolve D-glucose and a molar excess of ATP.
-
Enzyme Addition: Add purified hexokinase to the reaction mixture. The amount of enzyme will depend on the desired reaction rate.
-
Incubation: Incubate the reaction at an optimal temperature for the enzyme (typically 25-37°C). Monitor the reaction progress by measuring the depletion of ATP or the formation of G6P using an appropriate assay.
-
Enzyme Inactivation: Once the reaction is complete, inactivate the hexokinase by heat treatment (e.g., 60°C for 10 minutes) or by adding a denaturing agent.
-
Purification: The resulting solution will contain G6P, unreacted starting materials, and ADP. Purification can be achieved using ion-exchange chromatography.
Chemical Synthesis and Purification of the Dipotassium Salt
Chemical synthesis provides a route to larger quantities of G6P, though it may produce a racemic mixture requiring further resolution if stereospecificity is required. A historical method involves the phosphorylation of a protected glucose derivative.
Protocol: Chemical Synthesis and Purification
-
Phosphorylation: A protected form of glucose, such as 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, is reacted with a phosphorylating agent like phosphorus oxychloride in a suitable solvent (e.g., pyridine).
-
Hydrolysis: The protecting groups are removed by acid hydrolysis.
-
Purification of G6P: The crude G6P can be purified by precipitation as a barium salt.
-
Conversion to Dipotassium Salt: The purified barium salt of G6P is dissolved in water and treated with a stoichiometric amount of potassium sulfate. The insoluble barium sulfate is removed by centrifugation or filtration.
-
Isolation: The supernatant containing the dipotassium salt of G6P is then lyophilized or precipitated with a non-polar solvent like ethanol to yield the final product. The purity can be assessed by enzymatic assay.
The Role of Robison Ester in Core Metabolic Pathways
Robison ester is a central hub in carbohydrate metabolism, connecting several key pathways.
Figure 2: The central role of Glucose-6-Phosphate in metabolism.
Glycolysis
G6P is the first committed intermediate in the glycolytic pathway. It is isomerized to fructose-6-phosphate, which then proceeds through the subsequent steps of glycolysis to generate ATP and pyruvate.
Pentose Phosphate Pathway (PPP)
The entry point of the pentose phosphate pathway is the dehydrogenation of G6P by glucose-6-phosphate dehydrogenase (G6PDH). This pathway is crucial for the production of NADPH, which is essential for reductive biosynthesis and protection against oxidative stress, and for the synthesis of pentose sugars required for nucleotide biosynthesis.
Glycogen Metabolism
In times of glucose excess, G6P is converted to glucose-1-phosphate and then incorporated into glycogen for storage in the liver and muscle. Conversely, during periods of glucose demand, glycogen is broken down to release glucose-1-phosphate, which is then converted back to G6P to enter glycolysis.
Experimental Protocols and Applications
Robison ester dipotassium salt is a critical substrate in numerous enzymatic assays used in both basic research and clinical diagnostics.
Assay of Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity
This assay is vital for diagnosing G6PDH deficiency, a common human enzyme defect.
Principle: G6PDH catalyzes the oxidation of G6P to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP⁺ to NADPH. The rate of NADPH formation is measured spectrophotometrically by the increase in absorbance at 340 nm.[7]
Protocol: G6PDH Activity Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Substrate Solution: 10 mM D-glucose-6-phosphate dipotassium salt in assay buffer.
-
Cofactor Solution: 2 mM NADP⁺ in assay buffer.
-
-
Assay Procedure:
-
In a cuvette, combine 800 µL of assay buffer, 100 µL of the cofactor solution, and 50 µL of the sample (e.g., cell lysate).
-
Incubate for 5 minutes at 25°C to allow for the reduction of any endogenous NADP⁺.
-
Initiate the reaction by adding 50 µL of the substrate solution.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
-
Calculation: The G6PDH activity is calculated from the linear rate of absorbance change using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
Assay of Hexokinase Activity
This assay is used to determine the activity of hexokinase, a key enzyme in glucose metabolism.
Principle: The activity of hexokinase is coupled to the G6PDH reaction. The G6P produced by hexokinase is immediately used by an excess of G6PDH, leading to the reduction of NADP⁺ to NADPH, which is monitored at 340 nm.
Protocol: Coupled Hexokinase Activity Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂.
-
Substrate Mix: 100 mM D-glucose and 10 mM ATP in assay buffer.
-
Coupling Enzyme/Cofactor Mix: 2 mM NADP⁺ and an excess of G6PDH (e.g., 1-2 units/mL) in assay buffer.
-
-
Assay Procedure:
-
In a cuvette, combine 700 µL of assay buffer, 100 µL of the substrate mix, and 100 µL of the coupling enzyme/cofactor mix.
-
Add 100 µL of the sample containing hexokinase.
-
Immediately monitor the increase in absorbance at 340 nm.
-
-
Calculation: The hexokinase activity is proportional to the rate of NADPH formation.
In Vitro Studies of Glycogen Metabolism
Robison ester is used to study the allosteric regulation of glycogen synthase and glycogen phosphorylase.
Principle: G6P is a potent allosteric activator of glycogen synthase, promoting the conversion of UDP-glucose to glycogen. It can also influence the activity of glycogen phosphorylase.
Experimental Workflow: Investigating Allosteric Regulation
Figure 3: Workflow for studying the allosteric regulation of glycogen metabolizing enzymes by G6P.
Conclusion
The Robison ester dipotassium salt is a cornerstone of metabolic research. Its central position in key metabolic pathways, coupled with its stability and solubility, makes it an invaluable tool for a wide range of in vitro studies. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering researchers the foundational knowledge and practical protocols necessary to effectively utilize this critical molecule in their scientific investigations. A thorough understanding and application of the principles outlined herein will undoubtedly contribute to advancing our knowledge of cellular metabolism and the development of novel therapeutic strategies for metabolic diseases.
References
-
PubChem. Glucose 6-phosphate. National Center for Biotechnology Information. Available at: [Link]
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MP Biomedicals. D-Glucose-6-phosphate, dipotassium salt, hydrate,≥95%. Available at: [Link]
-
MP Biomedicals. D-Glucose-6-phosphate, dipotassium salt, hydrate,≥95%. Available at: [Link]
-
PubChem. Glucose 6-(dipotassium phosphate). National Center for Biotechnology Information. Available at: [Link]
- Seegmiller, J. E., & Horecker, B. L. (1951). The synthesis of glucose-6-phosphate and 6-phosphogluconate. Journal of Biological Chemistry, 192(1), 175-180.
-
U.S. Environmental Protection Agency. D-Glucose, 6-(dihydrogen phosphate), potassium salt (1:2). Substance Details. Available at: [Link]
- van der Meer, J. Y., et al. (2021). Production of Glucose 6-Phosphate From a Cellulosic Feedstock in a One Pot Multi-Enzyme Synthesis. Frontiers in Bioengineering and Biotechnology, 9, 689811.
-
Bio-protocol. Measurement of Glucose-6-phosphate Dehydrogenase Activity in Bacterial Cell-free Extracts. Available at: [Link]
- Scott, M. D., & Shepherd, M. G. (1970). Purification and properties of Penicillium glucose 6-phosphate dehydrogenase. Biochemical Journal, 120(3), 63P-64P.
Sources
- 1. Glucose 6-(dipotassium phosphate) | C6H11K2O9P | CID 111126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. D-GLUCOSE-6-PHOSPHATE DIPOTASSIUM SALT | 5996-17-8 [amp.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. mpbio.com [mpbio.com]
- 6. mpbio.com [mpbio.com]
- 7. Enzymatic Assay of Glucose-6-Phosphate Dehydrogenase (EC 1.1.1.49) [sigmaaldrich.com]
